molecular formula C15H24N4O B6441282 6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549033-92-1

6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6441282
CAS No.: 2549033-92-1
M. Wt: 276.38 g/mol
InChI Key: QGWATLYFUIPMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (6-TBP) is a synthetic organic compound that has been the subject of numerous scientific research studies due to its interesting chemical properties, potential medical applications, and ability to serve as a model compound for studying other related compounds. 6-TBP is a derivative of piperazine and belongs to the class of heterocyclic compounds known as pyrimidinones. This compound has been extensively studied and has been found to possess a wide range of biological activities, including antiviral, antimicrobial, and antitumor activity.

Mechanism of Action

The exact mechanism of action of 6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed that this compound acts by binding to specific receptors in the body and modulating their activity. This binding is thought to lead to changes in gene expression, as well as changes in the activity of enzymes and other proteins. In addition, this compound has been found to interact with several other molecules in the body, including hormones and neurotransmitters, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria, fungi, and viruses. In addition, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In vivo studies have demonstrated that this compound can reduce inflammation and improve the immune system, as well as reduce the severity of certain diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one in lab experiments is its relative stability and its ability to remain in solution for extended periods of time. In addition, this compound is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, making it difficult to use in certain types of experiments. In addition, this compound is not very stable in the presence of light and heat, making it difficult to store for long periods of time.

Future Directions

Given its interesting chemical properties and potential medical applications, there are numerous potential future directions for the study of 6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one. These include further research into the compound’s mechanism of action, its potential therapeutic applications, and its ability to serve as a model compound for studying other related compounds. In addition, further research could be conducted into the compound’s potential for drug delivery, its ability to interact with other molecules in the body, and its ability to modulate gene expression.

Synthesis Methods

6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one can be synthesized through a variety of methods. The most common method is a multi-step synthesis process that begins with the reaction of piperazine and propargyl bromide. This produces a product known as 4-chloro-3-bromopyridine, which is then reacted with tert-butyl alcohol and sodium hydroxide to form this compound. This method is simple, efficient, and produces good yields of the desired product. Other methods for synthesizing this compound include the reaction of piperazine and propargyl chloride, as well as the reaction of piperazine and propargyl bromide with aqueous sodium hydroxide.

Scientific Research Applications

6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one has been extensively studied by scientists due to its interesting chemical properties and potential medical applications. This compound has been found to possess a wide range of biological activities, including antiviral, antimicrobial, and antitumor activity. In addition, this compound has been used as a model compound for studying other related compounds and has been found to be a useful tool for studying the pharmacokinetics and pharmacodynamics of other compounds.

Properties

IUPAC Name

4-tert-butyl-2-(4-prop-2-enylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-5-6-18-7-9-19(10-8-18)14-16-12(15(2,3)4)11-13(20)17-14/h5,11H,1,6-10H2,2-4H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWATLYFUIPMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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